molecular formula C7H5BrFNO3 B7887880 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene CAS No. 1518996-49-0

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Cat. No.: B7887880
CAS No.: 1518996-49-0
M. Wt: 250.02 g/mol
InChI Key: LJJAOMRFFXQENV-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Substitution of a hydrogen atom with a bromine atom using bromine or a brominating agent like N-bromosuccinimide.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Methoxylation: Introduction of a methoxy group using methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophiles.

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide.

    Reduction: Reagents like tin chloride and hydrochloric acid.

Major Products:

    Amination: Reduction of the nitro group to an amino group.

    Substitution Products: Replacement of fluorine or bromine with other substituents.

Scientific Research Applications

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group and the electron-donating methoxy group influence the reactivity of the aromatic ring, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Bromo-4-nitrobenzene: Lacks the fluorine and methoxy groups, making it less reactive in certain reactions.

    2-Bromo-1-fluoro-4-nitrobenzene: Similar structure but without the methoxy group.

    4-Bromo-3-fluoro-2-nitroanisole: Similar structure with slight variations in substituent positions.

Uniqueness: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is unique due to the combination of substituents that provide a balance of electron-withdrawing and electron-donating effects, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJAOMRFFXQENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718324
Record name 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352317-80-6, 1518996-49-0
Record name 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352317-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GS-5745
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12296
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Record name 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
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Record name 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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